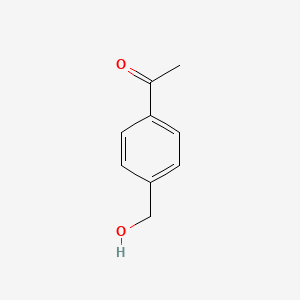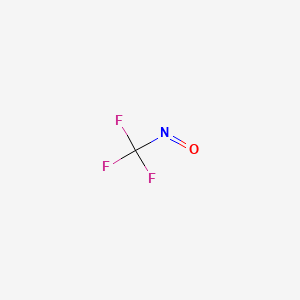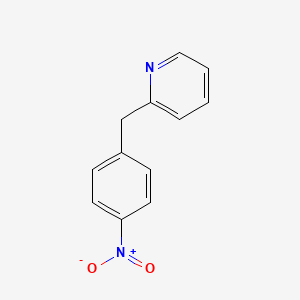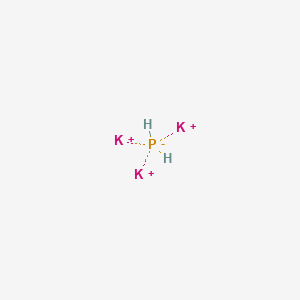
1-(4-(Hydroxymethyl)phenyl)ethanone
Descripción general
Descripción
“1-(4-(Hydroxymethyl)phenyl)ethanone” is a chemical compound with the molecular formula C9H10O2 . It has a molecular weight of 150.17 g/mol . The IUPAC name for this compound is 1-[4-(hydroxymethyl)phenyl]ethanone .
Molecular Structure Analysis
The InChI representation of this compound isInChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,10H,6H2,1H3 . The canonical SMILES representation is CC(=O)C1=CC=C(C=C1)CO . Physical And Chemical Properties Analysis
This compound has a molecular weight of 150.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 150.068079557 g/mol , and the monoisotopic mass is also 150.068079557 g/mol . The topological polar surface area is 37.3 Ų .Aplicaciones Científicas De Investigación
Synthesis of Bioactive Molecules
1-(4-(Hydroxymethyl)phenyl)ethanone: serves as a precursor in the synthesis of various bioactive molecules. Its phenolic structure is particularly useful in constructing complex molecules that can interact with biological systems. For instance, it can be used to synthesize flavonoid derivatives, which are known for their antioxidant properties and potential to act as tyrosinase inhibitors .
Pharmaceutical Research
In pharmaceutical research, this compound is valuable due to its phenolic core, which is a common feature in many drugs. It can be modified to create new compounds with potential medicinal properties, such as anti-inflammatory or anticancer agents. The hydroxymethyl group offers a site for further chemical reactions, expanding the compound’s versatility in drug design .
Cosmetic Industry Applications
The phenolic structure of 1-(4-(Hydroxymethyl)phenyl)ethanone is similar to that of many compounds used in the cosmetic industry. It can be utilized to develop synthetic tyrosinase inhibitors, which are used in skin-whitening products to reduce melanogenesis and alleviate hyperpigmentation .
Propiedades
IUPAC Name |
1-[4-(hydroxymethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRENWXJYWGKSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342868 | |
| Record name | 1-[4-(Hydroxymethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Hydroxymethyl)phenyl)ethanone | |
CAS RN |
75633-63-5 | |
| Record name | 1-[4-(Hydroxymethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















